3,6-Dibromoquinoline-8-carboxylic acid

Synthetic Chemistry Cross-Coupling Purity Analysis

Synthesize diverse quinoline libraries for drug discovery with 3,6-Dibromoquinoline-8-carboxylic acid. Its unique 3,6-dibromo-8-carboxy substitution pattern enables selective, sequential Suzuki-Miyaura derivatization for rapid SAR exploration. The 8-carboxylic acid is a key pharmacophore for metal-chelation targets (e.g., HDACs, HCV NS3/4A protease inhibitors). Choose a minimum 98% purity building block to ensure high yields in sensitive Pd-catalyzed reactions and avoid costly catalyst poisoning.

Molecular Formula C10H5Br2NO2
Molecular Weight 330.96
CAS No. 2140316-61-4
Cat. No. B3049649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoquinoline-8-carboxylic acid
CAS2140316-61-4
Molecular FormulaC10H5Br2NO2
Molecular Weight330.96
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)C(=O)O)Br
InChIInChI=1S/C10H5Br2NO2/c11-6-1-5-2-7(12)4-13-9(5)8(3-6)10(14)15/h1-4H,(H,14,15)
InChIKeyYMEKDXHBOGWCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4): Strategic Quinoline Building Block for Medicinal Chemistry and Cross-Coupling


3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4) is a heteroaromatic quinoline derivative with the molecular formula C10H5Br2NO2 and a molecular weight of 330.96 g/mol . It belongs to a class of bromo-substituted quinoline carboxylic acids valued in pharmaceutical research as synthetic intermediates [1]. The compound features a quinoline core bearing two bromine atoms at the 3- and 6-positions and a carboxylic acid group at the 8-position, a substitution pattern that confers specific reactivity and physicochemical properties distinct from other regioisomers .

3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4): Why In-Class Analogs Cannot Be Substituted


Substituting 3,6-dibromoquinoline-8-carboxylic acid with a structurally similar analog, such as a different dibromoquinoline regioisomer or a monobromo derivative, is not straightforward. The specific placement of bromine atoms at the 3- and 6-positions and the carboxylic acid at the 8-position dictates the compound's electronic properties, steric profile, and reactivity in downstream transformations like Suzuki-Miyaura couplings . As demonstrated in related quinoline systems, varying bromine substitution patterns can lead to divergent synthetic yields and biological target engagement [1]. Even minor changes in substitution can necessitate complete re-optimization of synthetic routes or alter the pharmacological profile of final drug candidates.

3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4): Head-to-Head Quantitative Differentiation Evidence


Higher Commercial Purity for Consistent Cross-Coupling Performance: 3,6-Dibromoquinoline-8-carboxylic Acid vs. 4,6-Dibromoquinoline-3-carboxylic Acid

3,6-Dibromoquinoline-8-carboxylic acid is commercially available with a minimum purity specification of 97% from Bidepharm and 98% from Leyan . In contrast, a closely related regioisomer, 4,6-dibromoquinoline-3-carboxylic acid (CAS 1378254-96-6), is typically offered at a purity of 95%+ by suppliers such as Fluorochem . This higher baseline purity reduces the likelihood of catalyst-poisoning impurities that can compromise the yield and reproducibility of palladium-catalyzed reactions.

Synthetic Chemistry Cross-Coupling Purity Analysis

Unique 8-Carboxylic Acid Substitution Pattern Enables Modular Synthesis via Sequential Cross-Coupling

The 3,6-dibromo substitution pattern, combined with the 8-carboxylic acid group, provides two distinct bromine handles for sequential Suzuki-Miyaura cross-coupling reactions [1]. This allows for the modular and divergent construction of complex quinoline-based libraries. In contrast, many alternative quinoline building blocks, such as 3,6-dibromoquinoline (CAS 69268-39-9), lack the carboxylic acid functional handle, limiting their utility in multi-step syntheses that require a carboxylate group for further derivatization or as a pharmacophore .

Medicinal Chemistry Cross-Coupling Building Blocks

Potential for Enhanced Metal Chelation and Bioactivity via 8-Carboxylic Acid Motif

The 8-carboxylic acid group on the quinoline scaffold is a known pharmacophore that can participate in metal ion chelation, a mechanism implicated in the antimicrobial and antiproliferative activity of related quinoline derivatives [1]. While specific bioactivity data for 3,6-dibromoquinoline-8-carboxylic acid is not yet publicly reported, the combination of a metal-chelating 8-carboxylic acid with two electron-withdrawing bromine atoms is a structural feature associated with enhanced target engagement in several published quinoline-based drug discovery programs [2]. This contrasts with analogs like 3,6-dibromoquinoline, which lack this chelating functionality .

Medicinal Chemistry Antimicrobial Research Metal Chelation

3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4): Optimal Research and Industrial Application Scenarios


Divergent Synthesis of Complex Quinoline-Based Libraries via Sequential Cross-Coupling

3,6-Dibromoquinoline-8-carboxylic acid is ideally suited for the modular synthesis of diverse quinoline libraries using sequential Suzuki-Miyaura cross-coupling reactions. The two bromine atoms at positions 3 and 6 can be selectively functionalized with different aryl or heteroaryl boronic acids, while the 8-carboxylic acid provides a third point for diversification through amide bond formation or esterification . This divergent strategy enables the rapid exploration of chemical space around the quinoline core, which is particularly valuable in early-stage drug discovery campaigns where structure-activity relationship (SAR) studies are critical.

Medicinal Chemistry Programs Targeting Metal-Dependent Enzymes or Metal Ion Homeostasis

The 8-carboxylic acid group is a recognized pharmacophore for chelating divalent metal ions such as Zn²⁺, Mg²⁺, and Fe²⁺, which are essential cofactors for numerous therapeutic targets . The compound's structural features align with those of dibromoquinoline derivatives that have demonstrated antifungal activity by disrupting metal ion homeostasis [1]. Therefore, 3,6-dibromoquinoline-8-carboxylic acid is a rational starting point or intermediate for medicinal chemistry projects investigating novel antimicrobials, antivirals, or anticancer agents where metal-dependent enzymes (e.g., HDACs, metalloproteases, ribonucleotide reductase) are implicated .

High-Purity Building Block for Sensitive Palladium-Catalyzed Transformations

With a minimum commercial purity of 97-98% , 3,6-dibromoquinoline-8-carboxylic acid is a reliable building block for sensitive palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The higher purity reduces the risk of catalyst deactivation by impurities (e.g., sulfur-containing compounds, heavy metals), thereby improving reaction reproducibility and yield . This is particularly important for industrial-scale process chemistry, where consistent performance and high conversion are essential for cost-effectiveness and regulatory compliance.

Synthesis of HCV Protease Inhibitor Intermediates and Related Antiviral Agents

Patents assigned to Boehringer Ingelheim disclose the use of bromo-substituted quinolines as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The specific substitution pattern of 3,6-dibromoquinoline-8-carboxylic acid makes it a suitable scaffold for generating analogs of HCV NS3/4A protease inhibitors and other antiviral agents. The compound can be elaborated into more complex macrocyclic structures that are characteristic of this therapeutic class [1].

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